Cas no 204587-91-7 (Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-)

The compound Butanoic acid, 3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-, is a chiral ester derivative featuring both amino and hydroxyl functional groups. Its stereospecific (2R,3R) configuration ensures high enantiomeric purity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The tert-butyl ester group enhances stability, facilitating handling and storage under standard conditions. The presence of adjacent amino and hydroxy groups allows for selective modifications, enabling its use in peptidomimetics and bioactive molecule development. This compound is particularly useful in fine chemical synthesis, where precise stereochemistry and functional group compatibility are critical. Its well-defined structure supports reproducibility in research and industrial applications.
Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)- structure
204587-91-7 structure
Product Name:Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-
CAS No:204587-91-7
MF:C8H17NO3
MW:175.225482702255
CID:280719
PubChem ID:2733830
Update Time:2025-06-12

Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-
    • 204587-91-7
    • Butanoic acid, 3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-
    • AKOS006277973
    • tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate
    • tert-Butyl(2>R,3R)-3-amino-2-hydroxybutanoate
    • Inchi: 1S/C8H17NO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m1/s1
    • InChI Key: KMUQLNSVLPPTEO-PHDIDXHHSA-N
    • SMILES: O(C([C@@H]([C@@H](C)N)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 176.12874
  • Monoisotopic Mass: 175.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 74.17

Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)- Pricemore >>

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Chemenu
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tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate
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Additional information on Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-

Comprehensive Overview of Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)- (CAS No. 204587-91-7)

The compound Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)-, identified by its CAS No. 204587-91-7, is a specialized chiral ester with significant applications in pharmaceutical and biochemical research. Its unique stereochemistry, denoted by the (2R,3R)- configuration, makes it a valuable intermediate in the synthesis of optically active molecules. Researchers and industries are increasingly interested in this compound due to its potential role in developing enantioselective catalysts and therapeutic agents.

One of the key features of Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)- is its structural versatility. The presence of both amino and hydroxy functional groups allows for diverse chemical modifications, enabling its use in peptide synthesis and drug design. Recent studies highlight its relevance in addressing challenges related to chiral purity and bioavailability, which are critical in modern drug development. This aligns with the growing demand for green chemistry and sustainable synthesis methods, as the compound can be derived from renewable resources.

In the context of AI-driven drug discovery, CAS No. 204587-91-7 has garnered attention as a building block for machine learning models predicting molecular interactions. Its well-defined stereochemistry and functional groups make it an ideal candidate for training algorithms focused on structure-activity relationships (SAR). This intersection of chemistry and artificial intelligence is a hot topic, as evidenced by frequent searches for terms like "chiral compounds in drug discovery" and "AI for synthetic chemistry."

The esterification of the 1,1-dimethylethyl (tert-butyl) group in this compound enhances its stability, a property highly sought after in prodrug formulations. This attribute is particularly relevant to discussions around controlled-release pharmaceuticals, a trending subject in medical forums and research publications. Additionally, the compound’s potential role in biodegradable polymers has sparked interest among environmental scientists exploring alternatives to conventional plastics.

From a commercial perspective, Butanoic acid,3-amino-2-hydroxy-, 1,1-dimethylethyl ester, (2R,3R)- is often referenced in patents related to enantioselective catalysis and asymmetric synthesis. These areas are frequently searched by chemists and engineers aiming to optimize industrial processes. The compound’s compatibility with continuous flow chemistry—another emerging trend—further underscores its relevance in modern manufacturing.

In summary, CAS No. 204587-91-7 represents a multifaceted tool for advancing both academic and industrial research. Its applications span from pharmaceutical intermediates to sustainable material science, reflecting the compound’s adaptability to cutting-edge scientific demands. As the fields of precision medicine and green synthesis continue to evolve, this compound is poised to remain a focal point of innovation.

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